Benzoic acid, 3-(((12-oxo-12H-quino(2,1-b)quinazolin-5-yl)carbonyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3-(((12-oxo-12H-quino(2,1-b)quinazolin-5-yl)carbonyl)amino)- is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-(((12-oxo-12H-quino(2,1-b)quinazolin-5-yl)carbonyl)amino)- typically involves the reaction of anthranilic acid with acyl or aroyl chlorides in dry pyridine. This leads to the formation of 2-substituted-3,1-(4H)-benzoxazin-4-one derivatives or a mixture of benzoxazinone and N-substituted anthranilic acid derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can convert the quinazolinone moiety into more reduced forms.
Substitution: The compound can participate in substitution reactions, particularly at the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various quinazolinone derivatives, which retain the biological activity of the parent compound .
Scientific Research Applications
Benzoic acid, 3-(((12-oxo-12H-quino(2,1-b)quinazolin-5-yl)carbonyl)amino)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as cathepsin G and human leukocyte elastase, which are involved in inflammatory processes. The compound also exhibits dual selective serotonin reuptake inhibition, making it a potential candidate for treating depression and anxiety .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Benzoxazinone derivatives: These compounds also have a benzoxazinone moiety and are known for their antimicrobial properties.
Uniqueness
What sets benzoic acid, 3-(((12-oxo-12H-quino(2,1-b)quinazolin-5-yl)carbonyl)amino)- apart is its unique combination of the quinazolinone and benzoic acid moieties, which confer a broader range of biological activities compared to its analogs .
Properties
CAS No. |
137522-73-7 |
---|---|
Molecular Formula |
C24H15N3O4 |
Molecular Weight |
409.4 g/mol |
IUPAC Name |
3-[(12-oxoquinolino[2,1-b]quinazoline-5-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C24H15N3O4/c28-22(25-15-7-5-6-14(12-15)24(30)31)18-13-21-26-19-10-3-1-9-17(19)23(29)27(21)20-11-4-2-8-16(18)20/h1-13H,(H,25,28)(H,30,31) |
InChI Key |
VMDSUCKSZVFBCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C4=CC=CC=C4C(=CC3=N2)C(=O)NC5=CC=CC(=C5)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.